molecular formula C8H8FNO3S B2412599 2-Fluoro-5-(methanesulfinylamino)benzoic acid CAS No. 1850966-36-7

2-Fluoro-5-(methanesulfinylamino)benzoic acid

Cat. No.: B2412599
CAS No.: 1850966-36-7
M. Wt: 217.21
InChI Key: IGRPJVZLUIJYTC-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methanesulfinylamino)benzoic acid is a chemical compound with the molecular formula C8H8FNO3S and a molecular weight of 217.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methanesulfinylamino group, and a benzoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-fluoro-5-(methanesulfinamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3S/c1-14(13)10-5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRPJVZLUIJYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)NC1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850966-36-7
Record name 2-fluoro-5-(methanesulfinylamino)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic fluorination of a suitable precursor, such as a benziodoxole derivative, under specific reaction conditions . The reaction conditions often include the use of solvents like diethyl ether and reagents such as thiophenol and an iridium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methanesulfinylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfinylamino group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-5-(methanesulfinylamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methanesulfinylamino)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the methanesulfinylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(methanesulfinylamino)benzoic acid is unique due to the presence of the methanesulfinylamino group, which can impart different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.

Biological Activity

2-Fluoro-5-(methanesulfinylamino)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈FNO₃S
  • Molecular Weight : 217.22 g/mol
  • IUPAC Name : 2-fluoro-5-(methanesulfinamido)benzoic acid

The presence of the methanesulfinylamino group distinguishes this compound from similar benzoic acids, potentially influencing its reactivity and biological interactions.

The biological activity of 2-Fluoro-5-(methanesulfinylamino)benzoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom and the methanesulfinylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and protein-ligand interactions .

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of anti-apoptotic proteins, such as Mcl-1 and Bfl-1, which are overexpressed in various cancers. The binding affinity of related compounds has shown promising results, suggesting that 2-Fluoro-5-(methanesulfinylamino)benzoic acid may possess similar inhibitory properties .

Case Studies

  • Cancer Research : A study demonstrated that a related benzoic acid scaffold exhibited equipotent binding to Mcl-1 and Bfl-1, leading to significant cellular activity in lymphoma cell lines. This suggests that structural modifications could enhance binding affinity and selectivity for these targets, highlighting the potential for developing dual inhibitors based on this scaffold .
  • Synthesis and Biological Evaluation : Another investigation into the synthesis of fluorinated benzoic acids revealed that specific substitutions could impact biological efficacy. The findings indicated that the introduction of a methanesulfinylamino group might enhance metabolic stability and selectivity against certain cancer cell lines.

Comparative Analysis

Compound NameBinding Affinity (K_i, nM)Selectivity Profile
2-Fluoro-5-(methanesulfinylamino)benzoic acidTBDPotentially selective against Bcl-2/Bcl-xL
2-Fluoro-5-(methylsulfonyl)benzoic acid100Broad-spectrum anti-apoptotic inhibition
5-Fluoro-2-(methylsulfonyl)benzoic acidTBDSelective for Mcl-1

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